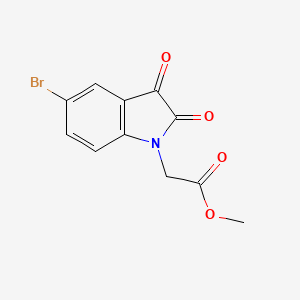
Ethyl 4-amino-3-(trifluoromethyl)benzoate
Descripción general
Descripción
Ethyl 4-amino-3-(trifluoromethyl)benzoate is a chemical compound with the molecular formula C10H10F3NO2 . It has a molecular weight of 233.18700 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzoate group (a benzene ring attached to a carboxylate group) which is substituted with an ethyl group, an amino group, and a trifluoromethyl group .Aplicaciones Científicas De Investigación
Chemical Synthesis
Ethyl 4-amino-3-(trifluoromethyl)benzoate is a versatile compound used in various chemical synthesis processes. One such application is in the synthesis of 4-[4′-bis(2″-chloroethyl)aminophenyl]-3-(difluoromethyl)butanoic acid, where it plays a role in a Reformatsky-type reaction, leading to the development of potential pharmaceuticals (Coe, Markou, & Tatlow, 1997).
Supramolecular Chemistry
This compound has been observed in the formation of hydrogen-bonded supramolecular structures. In a study, molecules of ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate were linked by hydrogen bonds, forming a chain of edge-fused rings. This demonstrates its potential in the design of complex molecular architectures (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).
Optical and Nonlinear Properties
This compound derivatives have been studied for their optical nonlinear properties. Two Schiff base compounds derived from it showed significant nonlinear refractive indices and optical limiting properties, suggesting their potential use in optical applications (Abdullmajed, Sultan, Al-Asadi, Hassan, Ali, & Emshary, 2021).
Antiplatlet Activity
In pharmacological research, derivatives of this compound, such as ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate, have been synthesized and evaluated for their anti-platelet activity. This indicates its potential application in the development of new antiplatelet drug candidates (Chen et al., 2008).
Electro-Optical Applications
A study focused on the growth and properties of bulk-size ethyl 4-amino benzoate crystals for electro-optical applications. The crystal exhibited good transmittance over the visible spectrum and reasonable thermal stability, making it a potential candidate for non-linear optical applications (Krishna et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 4-amino-3-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-2-16-9(15)6-3-4-8(14)7(5-6)10(11,12)13/h3-5H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPNIUJAKBOMJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![4-Amino-3'-fluoro-[1,1'-biphenyl]-3-ol](/img/structure/B3150417.png)